10,11-Dihydro-10,11-dihydroxy protriptyline is a key metabolite of the tricyclic antidepressant protriptyline (5-(3-methylaminopropyl)-5H-dibenzo[a,d]cycloheptene). It is generated through the metabolic pathway of protriptyline, primarily involving oxidation. This metabolite represents a significant component of protriptyline's metabolic profile and has been identified in various species, including rats, pigs, dogs, and humans [, , , ]. Its presence in urine, a primary route of metabolite excretion, makes it a valuable target for studying protriptyline metabolism [, , ].
10,11-Dihydro-10,11-dihydroxy Protriptyline is a chemical compound derived from Protriptyline, which is a tricyclic antidepressant primarily used to treat major depressive disorder. This compound features two hydroxyl groups at the 10 and 11 positions of the protriptyline structure, indicating modifications that may influence its pharmacological properties.
The compound is synthesized from Protriptyline, which itself is derived from dibenzocycloheptene. Protriptyline has been studied for its effectiveness in managing depression and other conditions, although its application has diminished with the advent of newer antidepressants.
10,11-Dihydro-10,11-dihydroxy Protriptyline belongs to the class of tricyclic antidepressants. It is characterized as a secondary amine and has a complex molecular structure that contributes to its biological activity.
The synthesis of 10,11-Dihydro-10,11-dihydroxy Protriptyline typically involves the following steps:
The synthesis may require specific conditions such as controlled temperature and pH to optimize yield and selectivity. The use of solvents and catalysts can also significantly affect the efficiency of the hydroxylation process.
The molecular formula for 10,11-Dihydro-10,11-dihydroxy Protriptyline is . The compound features a complex bicyclic structure typical of tricyclic antidepressants.
10,11-Dihydro-10,11-dihydroxy Protriptyline can participate in various chemical reactions due to its functional groups:
These reactions require specific conditions such as temperature control and the presence of catalysts to facilitate transformation while minimizing side reactions.
The mechanism of action for 10,11-Dihydro-10,11-dihydroxy Protriptyline likely mirrors that of its precursor, Protriptyline:
The therapeutic effects typically manifest after several weeks of treatment as receptor sensitivity adjusts to increased neurotransmitter levels.
10,11-Dihydro-10,11-dihydroxy Protriptyline is primarily explored for its potential applications in:
Research continues into optimizing its therapeutic profile and understanding its full range of biological activities.
The compound 10,11-Dihydro-10,11-dihydroxy Protriptyline is systematically named as 5-(3-(methylamino)propyl)-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol according to IUPAC conventions [1] [9]. Its molecular formula is C19H23NO2, with a precise molecular weight of 297.39 g/mol, as confirmed by high-resolution mass spectrometry [4] [6]. The structure features a dibenzo[7]annulene core (tricyclic system) with a propylamine side chain terminated by a methylamino group (–CH2CH2CH2NCH3). The 10,11-dihydro-10,11-dihydroxy component indicates saturation and hydroxylation at the 10,11-positions of the central ring, distinguishing it from the parent drug protriptyline [1] [7].
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 29785-65-7 |
Molecular Formula | C19H23NO2 |
Exact Molecular Mass | 297.173 g/mol |
SMILES Notation | CNCCCC1C2=CC=CC=C2C(O)C(O)C3=CC=CC=C13 |
InChI Key | KQWYQGRGZFSGCJ-UHFFFAOYSA-N |
Synonyms include 10,11-Dihydroxy-N-methyl-5H-dibenzo[a,d]cycloheptane-5-propylamine and 5H-Dibenzo[a,d]cycloheptene-10,11-diol, 10,11-dihydro-5-[3-(methylamino)propyl]- [4] [7].
This metabolite possesses two chiral centers at the 10- and 11-positions of the tricyclic framework, theoretically permitting four stereoisomers (two racemic pairs). However, stereochemical data remains unspecified in available literature, with sources describing it as an unresolved mixture or unknown configuration [6] [9]. The absence of defined stereochemistry in commercial standards suggests the compound is typically supplied as a racemic mixture of diastereomers [5] [9]. The cis or trans orientation of the hydroxyl groups relative to the saturated ring junction remains uncharacterized, impacting its physicochemical behavior and biological interactions [6].
Key physicochemical properties include:
Table 2: Experimental Physicochemical Parameters
Property | Value | Conditions |
---|---|---|
LogP | 3.29 | Experimental [7] |
Solubility | >10 mg/mL | In DMSO, chloroform [10] |
Stability | >24 months | 2–8°C, anhydrous [5] |
Topological Polar Surface Area | 52.49 Ų | Calculated [7] |
Mass Spectrometry (MS): Electron-impact MS reveals a molecular ion at m/z 297 (M+), with characteristic fragments at m/z 280 (loss of OH) and m/z 191 (cleavage of the propylamine chain) [3]. Its identification in rat urine after protriptyline administration was confirmed via GC-MS comparison with synthetic standards [3].
Nuclear Magnetic Resonance (NMR): While explicit spectral data are unavailable in the surveyed literature, <|place▁holder▁no▁797|> NMR signals are expected for the following:
Fourier-Transform Infrared (FTIR): Key bands include:
UV-Vis Spectroscopy: Exhibits absorption maxima typical of conjugated tricyclic systems, likely between 250–280 nm [1] [9].
Significance and Applications
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1